3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline
Description
3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline is a complex organic compound characterized by the presence of chlorine, nitro, and trifluoromethyl groups
Properties
IUPAC Name |
3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3O5/c14-8-5-7(18)1-2-11(8)25-12-9(19(21)22)3-6(13(15,16)17)4-10(12)20(23)24/h1-5H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTTXOVUXHQJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline typically involves multiple steps, including nitration, halogenation, and coupling reactions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves the following steps:
Nitration: Introduction of nitro groups into the aromatic ring.
Halogenation: Addition of chlorine atoms to the aromatic ring.
Coupling Reaction: Formation of the phenoxy linkage between the aromatic rings.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into more oxidized forms.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The presence of nitro and trifluoromethyl groups can influence its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline can be compared with other similar compounds, such as:
4-Chloro-2-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group, but different substitution pattern.
2,6-Dichloro-4-(trifluoromethyl)aniline: Contains two chlorine atoms and a trifluoromethyl group, but lacks nitro groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline, a complex organic compound, has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its activity in various biological contexts.
Basic Information
- Chemical Name: this compound
- CAS Number: 338412-96-7
- Molecular Formula: C13H7ClF3N3O5
- Molecular Weight: 377.66 g/mol
- Density: 1.6 ± 0.1 g/cm³
- Boiling Point: 409.0 ± 45.0 °C
- Flash Point: 201.1 ± 28.7 °C
Structural Characteristics
The compound features a complex structure that includes:
- A chloro group
- Dinitro substituents
- A trifluoromethyl group
This unique arrangement contributes to its biological activity and potential applications in pharmaceuticals.
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.48 |
| Compound B | HCT-116 (Colon Cancer) | 1.54 |
| Compound C | U-937 (Leukemia) | 5.13 |
These values suggest potent antiproliferative effects, comparable to established chemotherapeutics like doxorubicin .
The mechanism underlying the anticancer activity involves:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at the G1 phase.
- Increased activity of caspases, which are crucial for the apoptotic process .
Other Biological Activities
In addition to anticancer properties, compounds related to this structure have shown:
- Antimicrobial Activity : Some derivatives demonstrated effectiveness against bacterial strains, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Anti-inflammatory Effects : Certain analogs have been noted for their potential to inhibit inflammatory pathways, suggesting broader therapeutic applications.
Study on Anticancer Efficacy
A recent study evaluated the efficacy of a compound closely related to this compound in various cancer models:
-
In vitro Analysis : The compound was tested on several cancer cell lines (MCF-7, HCT-116, U-937).
- Results indicated significant inhibition of cell growth with IC50 values ranging from 0.48 µM to 5.13 µM.
- Flow cytometry assays confirmed apoptosis induction.
- In vivo Studies : Animal models treated with the compound showed reduced tumor sizes and improved survival rates compared to control groups .
Antimicrobial Study
Another investigation focused on the antimicrobial properties of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
